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Compound of Interest

Compound Name: S19-1035

Cat. No.: B11927675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological target of the compound

S19-1035, its mechanism of action, and its potential therapeutic applications. The information is

compiled from primary research and presented in a structured format for clarity and ease of

comparison.

Executive Summary
S19-1035 is a highly potent and specific inhibitor of Aldo-Keto Reductase Family 1 Member C3

(AKR1C3). Its inhibitory activity against AKR1C3 has been demonstrated to play a crucial role

in overcoming drug resistance in cancer cells, particularly to chemotherapeutic agents like

doxorubicin. This guide will delve into the quantitative data supporting this, the experimental

methodologies used for its characterization, and the underlying signaling pathways.

Biological Target: Aldo-Keto Reductase 1C3
(AKR1C3)
The primary biological target of S19-1035 is the enzyme Aldo-Keto Reductase 1C3 (AKR1C3).

[1][2][3][4][5] AKR1C3 is a member of the aldo-keto reductase superfamily and is involved in

the metabolism of steroids and prostaglandins.[6] In various cancers, including breast and

prostate cancer, overexpression of AKR1C3 is associated with tumor progression and
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resistance to chemotherapy.[3][6] AKR1C3 contributes to drug resistance by metabolizing and

inactivating certain chemotherapeutic drugs, such as the anthracycline doxorubicin.[3][6]

Quantitative Data: Inhibitory Potency and Selectivity
S19-1035 exhibits nanomolar potency against AKR1C3 and high selectivity over other AKR1C

isoforms. This specificity is critical for minimizing off-target effects and enhancing the

therapeutic window.

Compound Target IC50 (nM) Selectivity Reference

S19-1035 AKR1C3 3.04
>3289-fold over

other isoforms
[2][3]

Table 1: Inhibitory Activity of S19-1035 against AKR1C3. The half-maximal inhibitory

concentration (IC50) value indicates the concentration of S19-1035 required to inhibit 50% of

AKR1C3 enzymatic activity.

Signaling Pathway of AKR1C3-Mediated
Doxorubicin Resistance
Overexpression of AKR1C3 in cancer cells leads to increased metabolism of doxorubicin,

reducing its cytotoxic efficacy. A key signaling pathway implicated in this resistance mechanism

involves the tumor suppressor PTEN and the serine/threonine kinase Akt. AKR1C3

overexpression has been shown to lead to a decrease in PTEN levels, resulting in the

activation of the pro-survival PI3K/Akt signaling pathway. By inhibiting AKR1C3, S19-1035 can

restore sensitivity to doxorubicin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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